2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridine core, with a methyl substituent at position 2 and a carboxylic acid group at position 3. This structure combines the aromatic stability of pyridine with the electron-rich triazole ring, making it a versatile scaffold in medicinal chemistry and agrochemical research. The carboxylic acid group enhances solubility and provides a handle for further functionalization, such as amide or ester formation .
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-4-2-3-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMYTLETPUYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group at position 5 undergoes typical transformations:
Key Observations :
-
The carboxylate anion enhances solubility in polar solvents (e.g., water, DMSO) .
-
Amidation reactions are stereospecific, favoring primary amines due to steric constraints from the triazole-pyridine system .
Triazole Ring Reactivity
The triazolo[1,5-a]pyridine core participates in electrophilic and nucleophilic reactions:
-
Electrophilic Substitution : Limited by electron deficiency. Nitration or halogenation typically requires harsh conditions (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 100°C) .
-
Nucleophilic Attack : The N1 nitrogen reacts with acylating agents (e.g., acetyl chloride) to form N-acylated derivatives, though yields are moderate (50–60%) due to competing side reactions .
Thermal and Stability Data
-
Thermal Stability : Decomposes at 220–240°C under inert atmosphere.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at pH >8 .
Comparative Reaction Pathways
Reactions of 2-methyl- triazolo[1,5-a]pyridine-5-carboxylic acid differ from its parent compound ( triazolo[1,5-a]pyridine-5-carboxylic acid) due to steric effects:
| Reaction | Parent Compound Yield | 2-Methyl Derivative Yield |
|---|---|---|
| Esterification | 92% | 85% |
| N-Acylation | 75% | 55% |
| Bromination (position 7) | 68% | Not observed |
Mechanistic Insights
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly as inhibitors of enzymes like JAK1, JAK2, and PHD-1.
Biological Research: It is used in studying the biological activities of triazolopyridine derivatives, including their roles as RORγt inverse agonists.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key structural analogues and their differences
Key Observations:
- Core Heterocycle: Pyridine-based triazolo systems (e.g., the target compound) exhibit lower polarity compared to pyrimidine analogues (e.g., 5-methyl-triazolo-pyrimidine-7-carboxylic acid), which may influence membrane permeability in drug candidates .
- Substituent Effects: The position of the carboxylic acid group (e.g., 5-carboxylic acid vs. 7-carboxylic acid in pyrimidine derivatives) alters electronic properties and hydrogen-bonding capacity, impacting target binding .
- Functional Groups: Methyl groups enhance lipophilicity, while sulfonamides (e.g., in ALS-targeting herbicides) or trifluoromethyl groups (e.g., pyrazolo-pyridine derivatives) introduce steric or electronic effects critical for bioactivity .
Table 3: Physicochemical and bioactivity comparisons
Key Observations:
- Solubility: Carboxylic acid-containing derivatives (e.g., the target compound) are more water-soluble than methyl ester or trifluoromethyl analogues, favoring pharmaceutical applications .
- Bioactivity: Spatial conformation (e.g., substituent position in ALS inhibitors) is critical for target engagement, as seen in , where ortho-substituted phenyl groups drastically altered herbicidal activity .
Biological Activity
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound notable for its biological activities, particularly as an inhibitor of various enzymes involved in critical cellular processes. This article explores its biochemical properties, molecular mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- CAS Number : 1079991-74-4
The compound features a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its diverse biological activities.
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has been shown to interact with several enzymes and proteins, influencing various cellular processes:
- Enzyme Inhibition : It acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are crucial in signaling pathways related to immune response and cell growth. The inhibition of these enzymes can lead to altered signaling cascades that affect cell proliferation and differentiation .
- Cellular Effects : The compound influences gene expression and cellular metabolism by affecting the JAK-STAT signaling pathway. This pathway is vital for many physiological processes, including immune function and hematopoiesis .
Molecular Mechanism
The biological activity of this compound is primarily attributed to its ability to bind to the active sites of target enzymes:
- Binding Interactions : The compound binds specifically to JAK1 and JAK2, inhibiting their kinase activity. This blockade prevents downstream signaling events that would normally promote cell survival and proliferation .
- Subcellular Localization : It is localized in the cytoplasm and nucleus, where it interacts with transcription factors and other enzymes critical for gene regulation.
Research Findings and Case Studies
Recent studies have highlighted the potential therapeutic applications of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by modulating key inflammatory pathways. For instance, compounds derived from similar structures have shown significant inhibition of NF-kB/AP-1 reporter activity in cell-based assays .
- Medicinal Chemistry Applications : The compound is being explored as a pharmacophore in drug design aimed at treating autoimmune diseases due to its potent inhibition of JAK enzymes. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Key Activity | Notes |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine | Triazole-Pyrimidine | Moderate enzyme inhibition | Different nitrogen positioning affects activity |
| 5-Methyl-7-hydroxy-1,3,4-triazindolizine | Triazole-Pyrimidine | Varies | Exhibits different biological activities |
This comparison illustrates how structural variations influence biological activity.
Q & A
Q. What green chemistry approaches apply to its large-scale synthesis?
- Sustainable Methods :
- Catalysis : Recyclable Lewis acids (e.g., ZnCl₂) for cyclization.
- Solvent-Free Reactions : Microwave-assisted synthesis reduces DMF usage.
- Waste Minimization : Aqueous workups and ion-exchange resins for acid recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
